3',4'-Difluoroacetophenone
Overview
Description
3’,4’-Difluoroacetophenone is an organic compound with the chemical formula C8H6F2O. It is characterized by the presence of two fluorine atoms attached to the phenyl ring at the 3’ and 4’ positions, and an acetyl group attached to the phenyl ring. This compound is known for its applications in various chemical processes and is a colorless liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4’-Difluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 3,4-difluoroaniline with acetaldoxime and copper sulfate. The reaction is carried out under mild conditions with the pH adjusted to 3-6, preferably around 4. After the reaction, the product is distilled using water vapor and post-treated by reduced-pressure rectification .
Another method involves the Friedel-Crafts acylation of 3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of 3’,4’-Difluoroacetophenone often utilizes the Friedel-Crafts acylation method due to its simplicity and high yield. The process involves large-scale reactors where the reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-difluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 3’,4’-Difluoroacetophenone can yield 3,4-difluorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorophenylethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,4’-Difluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoroacetophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition of enzyme activity or the modulation of receptor functions. The acetyl group also plays a role in the compound’s reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4’-Fluoroacetophenone: Contains a single fluorine atom at the 4’ position.
2-Bromo-2’,4’-difluoroacetophenone: Contains bromine and fluorine atoms at different positions on the phenyl ring.
4’-Chloroacetophenone: Contains a chlorine atom at the 4’ position.
3’,5’-Difluoroacetophenone: Contains fluorine atoms at the 3’ and 5’ positions.
Uniqueness
3’,4’-Difluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3’ and 4’ positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its mono-fluorinated or non-fluorinated counterparts .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJSSJFLXRMYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190378 | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-33-5 | |
Record name | 1-(3,4-Difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Difluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-difluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3',4'-Difluoroacetophenone in the total synthesis of Elliptoxanthone A?
A: this compound serves as the starting material in the synthesis of Elliptoxanthone A. The researchers chose this compound due to its commercial availability and the versatility of the acetophenone moiety for further chemical transformations. The synthesis involved a 12-step process, with this compound acting as the foundation upon which the complex structure of Elliptoxanthone A was built. []
Q2: Could you elaborate on the specific role of the fluorine atoms in this compound within the synthesis strategy?
A: While the paper doesn't explicitly detail the influence of the fluorine atoms on the subsequent synthetic steps, their presence likely impacts the reactivity of the molecule. Fluorine is highly electronegative, which can influence the electron density distribution in the aromatic ring. This, in turn, can affect the reactivity of the acetophenone group and direct the regioselectivity of reactions occurring at adjacent positions on the aromatic ring. Further investigation into the specific role of the fluorine atoms in each step of the synthesis would provide a more comprehensive understanding of their contribution to the overall strategy. []
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